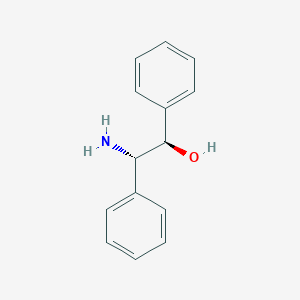

(1R,2S)-2-Amino-1,2-diphenylethanol

描述

Significance of Chirality in Pharmaceutical and Fine Chemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the pharmaceutical and fine chemical industries. veranova.com Many biological molecules, including enzymes and receptors, are chiral, and thus interact differently with the enantiomers of a chiral drug. veranova.commdpi.com This can lead to significant differences in the pharmacological activity, potency, and even toxicity between enantiomers. mdpi.comnih.gov

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have recognized the importance of chirality in drug development and have issued guidelines that emphasize the need to study the effects of individual enantiomers. veranova.comamericanpharmaceuticalreview.com This has driven a trend towards the development of single-enantiomer drugs, as they can offer improved therapeutic indices, simpler pharmacokinetic profiles, and a reduced risk of adverse effects compared to their racemic counterparts. americanpharmaceuticalreview.comchiralpedia.com The production of enantiomerically pure compounds is therefore a key focus in the synthesis of pharmaceuticals and other high-value fine chemicals. veranova.com

Overview of Chiral Amino Alcohols as Versatile Building Blocks and Auxiliaries

Chiral amino alcohols are highly sought-after in organic synthesis due to their dual functionality. alfa-chemistry.com They can be incorporated into the final structure of a target molecule, acting as a chiral building block that introduces a specific stereochemistry. nih.govfrontiersin.orgchemimpex.com This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereocenters is crucial.

Furthermore, chiral amino alcohols can function as chiral auxiliaries. In this role, the amino alcohol is temporarily attached to a substrate molecule to direct a subsequent chemical transformation in a stereoselective manner. scbt.com After the desired stereochemistry has been established, the auxiliary is cleaved from the product. The ability to recover and reuse the chiral auxiliary is an important aspect of this strategy. thieme-connect.com The steric and electronic properties of the amino alcohol can be fine-tuned to achieve high levels of asymmetric induction in a wide range of reactions.

Historical Context of (1R,2S)-2-Amino-1,2-diphenylethanol Discovery and Early Applications

This compound is a specific chiral amino alcohol that has gained prominence as a valuable tool in asymmetric synthesis. chemimpex.com While the precise historical details of its initial discovery are not extensively documented in the provided search results, its application as a chiral auxiliary has been noted in various synthetic contexts. It is recognized as a hydroxylated 1,2-diphenethylamine derivative. chemicalbook.com Early applications likely focused on its use as a chiral auxiliary in reactions such as Pd(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. chemicalbook.comscientificlabs.co.ukavantorsciences.com Its effectiveness in inducing stereoselectivity has made it a subject of interest for researchers in the field of organic chemistry. chemimpex.com The erythro-2-amino-1,2-diphenylethanol, of which this compound is one enantiomer, has been noted for its efficient resolution and successful application in asymmetric reactions. thieme-connect.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23190-16-1 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 142-144 °C |

| Appearance | White to light-yellow powder |

| Optical Activity | [α]25/D −7.0°, c = 0.6 in ethanol |

Note: The data in this table is compiled from multiple sources. lookchem.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-16-1 | |

| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 1r,2s 2 Amino 1,2 Diphenylethanol

Stereoselective Synthetic Routes to (1R,2S)-2-Amino-1,2-diphenylethanol

The synthesis of this compound with high stereopurity is a key focus for synthetic organic chemists. Various strategies have been developed to achieve this, each with its own advantages and nuances.

Catalytic Hydrogenation of Oximes for Erythro Amino Alcohol Formation

A prominent method for the synthesis of the erythro diastereomer of 2-amino-1,2-diphenylethanol (B1215729) involves the catalytic hydrogenation of benzoin (B196080) oxime isomers. The use of a palladium on charcoal catalyst has been shown to produce the desired erythro amino alcohol with a diastereomeric excess of approximately 80%. researchgate.net The stereoselectivity of this reaction is influenced by the syn-anti isomerization of the oximes in the presence of the palladium catalyst. researchgate.net Specifically, the catalytic tritiation of (R)-(-)-benzoin oxime has been utilized to afford [2-³H] (1R,2S)-(-)-2-amino-1,2-diphenylethanol with a high enantiomeric excess of 92%. researchgate.net

More recent advancements have explored the use of iridium catalysts for the hydrogenation of oximes. Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes have proven to be uniquely efficient for the homogeneous hydrogenation of oximes to their corresponding hydroxylamine (B1172632) products. dicp.ac.cn These reactions, often assisted by an acid like methanesulfonic acid, can proceed at room temperature without cleaving the fragile N-O bond. dicp.ac.cn DFT (Density Functional Theory) calculations have been employed to understand the reaction mechanism and the origin of stereoselectivity in these iridium-catalyzed asymmetric hydrogenations. nih.gov

Table 1: Catalytic Hydrogenation of Oximes for Erythro Amino Alcohol Formation

| Starting Material | Catalyst | Product | Diastereomeric/Enantiomeric Excess | Reference |

| Benzoin oxime (E and Z isomers) | Palladium on charcoal | erythro 2-Amino-1,2-diphenylethanol | ~80% de | researchgate.net |

| (R)-(-)-Benzoin oxime | Palladium on charcoal | [2-³H] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 92% ee | researchgate.net |

| Various oximes | Cyclometalated cyclopentadienyl iridium(III) complexes | Hydroxylamines | High yields | dicp.ac.cn |

Stereodivergent Opening of trans-1,2-Diphenyloxirane

A versatile and stereodivergent approach to both syn- and anti-2-amino-1,2-diphenylethanols commences from trans-1,2-diphenyloxirane, also known as trans-stilbene (B89595) oxide. nih.govacs.org This method relies on the controlled oxiranyl ring opening to generate key halohydrin intermediates.

The reaction of trans-stilbene oxide with magnesium bromide etherate (MgBr₂·Et₂O) leads to the formation of the anti-2-bromo-1,2-diphenylethanol. nih.govacs.org Conversely, employing a combination of MgBr₂·Et₂O, sodium bromide (NaBr), and potassium bromide (KBr) with Amberlyst 15 resin results in the formation of the syn-2-bromo-1,2-diphenylethanol. nih.govacs.org

Starting with the optically pure (R,R)-trans-stilbene oxide, this strategy allows for the synthesis of both (1R,2R)- and this compound in high yield and enantiomeric excess. nih.govacs.org The subsequent conversion of the bromohydrin intermediates to the corresponding amino alcohols is typically achieved through a two-step process involving azidation followed by reduction.

Table 2: Stereodivergent Opening of trans-1,2-Diphenyloxirane

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| trans-Stilbene oxide | MgBr₂·Et₂O | anti-2-Bromo-1,2-diphenylethanol | anti-2-Amino-1,2-diphenylethanol | nih.govacs.org |

| trans-Stilbene oxide | MgBr₂·Et₂O, NaBr, KBr, Amberlyst 15 | syn-2-Bromo-1,2-diphenylethanol | syn-2-Amino-1,2-diphenylethanol | nih.govacs.org |

| (R,R)-trans-Stilbene oxide | (as above) | (corresponding bromohydrins) | (1R,2R)- and this compound | nih.govacs.org |

Reduction of Ketones or Imines Derived from Phenylacetaldehyde

The reduction of α-functionalized ketones and imines serves as another important pathway to 2-amino-1,2-diphenylethanol. Chiral oxazaborolidines, prepared from this compound and borane (B79455), have been effectively used as catalysts for the enantioselective reduction of ketones. researchgate.net For instance, the reduction of acetophenone (B1666503) using this catalyst system can achieve excellent enantioselectivities, exceeding 99% ee. researchgate.net

Furthermore, the asymmetric oxidation of sodium enolates of ketones using chiral oxaziridines can produce α-hydroxy ketones with high optical purity (69-95% ee). researchgate.net These α-hydroxy ketones are valuable precursors that can be subsequently converted to the desired amino alcohol.

Direct Amination Approaches for Diphenylethanol Derivatives

Direct amination methods offer a more streamlined approach to the synthesis of 2-amino-1,2-diphenylethanol derivatives. Asymmetric amination of tetralone and chromanone derivatives using ω-transaminases has been demonstrated as a viable method. acs.org More recently, an efficient organocatalytic formal N-H insertion reaction of arylamines with α-keto sulfoxonium ylides has been developed, providing a route to a wide range of α-tertiary aminoketones with good to excellent yields and enantioselectivities. researchgate.net This method has been successfully applied to the preparation of enantioenriched 2-amino-1,2-diarylethanols. researchgate.net

Gram-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to gram-scale production presents unique challenges that require careful optimization of reaction conditions. A gram-scale synthesis of this compound has been reported, highlighting the feasibility of producing this valuable chiral auxiliary in larger quantities. researchgate.net Additionally, strategies for the gram-scale synthesis of a diverse range of fluorinated amino acids using a chiral Ni(II) complex have been developed, demonstrating the broader applicability of large-scale asymmetric synthesis. chemrxiv.org These syntheses often require modifications to purification methods, such as distillation, to accommodate the larger volumes. chemrxiv.org

Enantiomeric Resolution Techniques for this compound and its Stereoisomers

While stereoselective synthesis aims to produce a single enantiomer, classical resolution of a racemic mixture remains a valuable technique. Early methods for the resolution of benzoin derivatives have been reported, and more recently, biocatalysis has been employed for this purpose. acs.org

A significant application of this compound and its diastereomer, (1S,2S)-2-amino-1,2-diphenylethanol, is in the preparation of novel chiral stationary phases for high-performance liquid chromatography (HPLC). researchgate.net By binding these amino alcohols to silica (B1680970) gel, effective chiral stationary phases are created that can be used for the optical resolution of amino acids, amino acid derivatives, and hydroxy acids through ligand-exchange chromatography. researchgate.net The enantiomer, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is also utilized in the preparation of chiral selectors for HPLC. sigmaaldrich.comvwr.com

Table 3: Enantiomeric Resolution and Chiral Applications

| Compound | Application | Technique | Resolved Molecules | Reference |

| This compound | Chiral Stationary Phase | Ligand-Exchange HPLC | Amino acids, amino acid derivatives, hydroxy acids | researchgate.net |

| (1S,2S)-2-Amino-1,2-diphenylethanol | Chiral Stationary Phase | Ligand-Exchange HPLC | Amino acids, amino acid derivatives, hydroxy acids | researchgate.net |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | Chiral Selector | HPLC | Various | sigmaaldrich.comvwr.com |

Chemical Resolution Methods

One of the common methods to obtain enantiomerically pure this compound is through the chemical resolution of a racemic mixture. This often involves the catalytic hydrogenation of benzoin oxime isomers. The catalytic hydrogenation of the E and Z isomers of benzoin oxime using palladium on charcoal as a catalyst primarily yields the erythro-diastereomer of 2-amino-1,2-diphenylethanol in an approximate 80% diastereomeric excess. researchgate.net Further purification is then required to isolate the desired (1R,2S) enantiomer.

Another approach involves the stereoselective catalytic hydrogenation of α-hydroxy ketoximes. researchgate.net For instance, the catalytic tritiation of (R)-(−)-Benzoin oxime has been shown to produce [2-³H] (1R,2S)-(−)-2-amino-1,2-diphenylethanol with a 92% enantiomeric excess. researchgate.net The stereoselectivity of this hydrogenation is influenced by the syn-anti isomerization of the oximes in the presence of the palladium on charcoal catalyst. researchgate.net

Chromatographic Separation Techniques, including Chiral Stationary Phases

Chromatographic techniques are essential for the separation of enantiomers of 2-amino-1,2-diphenylethanol and for the analysis of chiral compounds using stationary phases derived from it. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for enantiomeric separation. chromatographyonline.com

The choice of the mobile phase and additives is critical for achieving good separation. For instance, in HPLC, a mobile phase of acetonitrile (B52724) and methanol (B129727) with additives like trifluoroacetic acid and triethylamine (B128534) can be used. chromatographyonline.com The concentration of these additives affects retention, selectivity, and peak symmetry. chromatographyonline.com Similarly, in SFC, a mobile phase of carbon dioxide and methanol with additives is employed. chromatographyonline.com

Chiral Stationary Phases (CSPs) are fundamental for the chromatographic resolution of enantiomers. CSPs derived from this compound have proven effective for the optical resolution of various compounds. Novel CSPs, such as (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol bound to silica gel, are highly effective for separating amino acids, their derivatives, and hydroxy acids via ligand-exchange HPLC. researchgate.net The chiral recognition mechanism is believed to involve a non-bonded steric interaction-controlled open transition state. researchgate.net

Polymer-based CSPs have also been developed. For example, copolymers of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with 1,4-phenylene diisocyanate and terephthaloyl chloride, when immobilized on 3-aminopropyl silica gel, create effective CSPs. researchgate.net The enantioseparation capability of these CSPs is influenced by factors such as the mobile phase composition, temperature, and the presence of organic additives. researchgate.net Pirkle-type CSPs, which are π-acceptor phases, are also widely used and can separate a broad range of enantiomers, including underivatized compounds. hplc.eu

Interactive Data Table: Chromatographic Separation of 2-Amino-1,2-diphenylethanol Enantiomers

| Technique | Mobile Phase | Additives | Flow Rate | Observations | Reference |

|---|---|---|---|---|---|

| SFC | 80:20 Carbon dioxide-Methanol | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine | 3 mL/min | Baseline separation achieved. | chromatographyonline.com |

| HPLC (Polar Organic) | 90:10 Acetonitrile-Methanol | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine | 1 mL/min | Improved peak symmetries lead to more baseline separations. | chromatographyonline.com |

| HPLC (Normal Phase) | 80:20 Hexane-Ethanol | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine | 1 mL/min | Effective separation. | chromatographyonline.com |

Synthesis of this compound Derivatives and Analogs

The versatile nature of this compound allows for the synthesis of various derivatives with specific applications.

N-Substituted Derivatives

N-substituted derivatives of 2-amino-1,2-diphenylethanol have been synthesized and studied. For example, various analogues and derivatives of 2-(2-aminoethylamino)-1,2-diphenylethanol (B14617121) have been prepared and evaluated for their biological activities. nih.gov The synthesis of these derivatives often involves standard N-alkylation or N-acylation reactions.

Carboxymethylamino Derivatives

Carboxymethylamino derivatives of this compound are particularly important in the context of chiral separations. (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol can be synthesized from its parent amino alcohol and subsequently bonded to a silica gel support that has been pretreated with 3-glycidoxypropyltrimethoxysilane. researchgate.net This creates a chiral stationary phase that is highly effective for the ligand-exchange HPLC resolution of amino acids and their derivatives. researchgate.net

Schiff Base Complexes

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This compound can react with various carbonyl compounds to form Schiff base ligands. These ligands can then coordinate with metal ions to form Schiff base complexes. For instance, the condensation of benzoin with ethylenediamine (B42938) can yield a Schiff base ligand, which can then form complexes with metal ions like Cu(II), Ni(II), Co(II), Zn(II), and Fe(II). asrjetsjournal.orgasrjetsjournal.org These complexes often exhibit specific geometries, such as octahedral structures. asrjetsjournal.org The synthesis typically involves refluxing the amino alcohol with the appropriate aldehyde or ketone, sometimes in the presence of an acid catalyst. asrjetsjournal.orgnih.gov

Interactive Data Table: Synthesis of Schiff Base Complexes

| Reactants | Metal Ions | Complex Structure | Characterization Methods | Reference |

|---|---|---|---|---|

| Benzoin, Ethylenediamine | Cu(II), Ni(II), Co(II), Zn(II), Fe(II) | 1:2 metal-ligand ratio, suggested octahedral geometry | Elemental Analysis, FT-IR, 1H NMR | asrjetsjournal.orgasrjetsjournal.org |

| o-vanillin, 2-amino-N-(2-pyridyl)-benzene sulfonamide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | - | Elemental Analysis, IR, 1H NMR, 13C NMR | nih.gov |

Role of 1r,2s 2 Amino 1,2 Diphenylethanol As a Chiral Auxiliary in Asymmetric Synthesis

Application in Stereoselective Carbonyl Reductions

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of numerous natural products and medicinally important compounds. nih.gov (1R,2S)-2-Amino-1,2-diphenylethanol plays a pivotal role in this area, particularly through the formation of oxazaborolidine catalysts.

Enantioselective Reduction of Ketones via Oxazaborolidine Catalysis

The asymmetric reduction of ketones using borane (B79455), catalyzed by oxazaborolidines derived from chiral amino alcohols, is a well-established and powerful synthetic method. nih.govnih.gov The catalyst generated from this compound and borane has demonstrated exceptional enantioselectivity in the reduction of various ketones. researchgate.net This in situ-generated catalyst effectively facilitates the transfer of a hydride from borane to the ketone, yielding chiral secondary alcohols with high enantiomeric excess (ee). nih.gov

The mechanism involves the formation of a ternary complex between the oxazaborolidine, borane, and the ketone. This complex holds the reactants in a specific orientation, enabling the hydride transfer to occur on one face of the ketone, thus dictating the stereochemistry of the resulting alcohol. nih.gov

Table 1: Enantioselective Reduction of Ketones using this compound-derived Oxazaborolidine Catalyst

| Ketone | Product | Enantiomeric Excess (ee) |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | >99% researchgate.net |

| ω-Bromo acetophenone | (R)-2-Bromo-1-phenylethanol | >96% researchgate.net |

| Alkyl methyl ketones | Corresponding secondary alcohols | 69-89% nih.gov |

Utility in Asymmetric Alkylation and Coupling Reactions

Beyond reductions, this compound serves as a valuable chiral auxiliary in palladium-catalyzed carbon-carbon bond-forming reactions. chemicalbook.comsigmaaldrich.com Its ability to create a chiral environment around the metal center allows for high levels of stereocontrol in alkylation and coupling processes.

Palladium(II)-Assisted Chiral Tandem Alkylation

In the presence of a palladium(II) catalyst, this compound can direct the stereoselective alkylation of various substrates. chemicalbook.comsigmaaldrich.com The auxiliary is typically first condensed with a substrate to form a chiral imine or related derivative. This intermediate then coordinates to the palladium center, and the steric bulk of the diphenyl group on the auxiliary effectively shields one face of the molecule, leading to a highly regioselective and stereoselective alkylation. nih.gov

Palladium(II)-Assisted Carbonylative Coupling Reactions

Carbonylative coupling reactions, which involve the incorporation of a carbonyl group (CO) into an organic molecule, are powerful tools for the synthesis of ketones, amides, and other carbonyl-containing compounds. rsc.orgresearchgate.net When this compound is employed as a chiral auxiliary in these palladium-catalyzed reactions, it enables the asymmetric synthesis of chiral carbonyl products. The mechanism often involves the formation of a chiral palladium-acyl intermediate, which then undergoes reductive elimination to form the final product with high enantioselectivity. researchgate.net

Involvement in Stereoselective [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a class of pericyclic reactions that form four-membered rings and are synthetically valuable for accessing strained ring systems. libretexts.orgwikipedia.org The stereochemical outcome of these reactions can be effectively controlled by using chiral auxiliaries.

Asymmetric Synthesis of β-Lactams via Staudinger-Type Reactions

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, the core structural motif of penicillin and other important antibiotics. organicreactions.orgresearchgate.netillinois.edu The use of chiral auxiliaries attached to either the ketene or the imine component can induce high diastereoselectivity in the formation of the β-lactam ring. organicreactions.orgresearchgate.net

When this compound is incorporated into the imine component, it can effectively control the facial selectivity of the ketene addition. The steric hindrance provided by the bulky phenyl groups of the auxiliary directs the ketene to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the β-lactam product. nih.govresearchgate.net This strategy has been successfully applied to the asymmetric synthesis of various β-lactam derivatives.

Employment in Asymmetric Indium-Mediated Reactions

The use of indium as a mediating agent in carbon-carbon bond-forming reactions has gained significant attention due to its unique reactivity, particularly its tolerance to aqueous media. However, the application of this compound as a chiral ligand or auxiliary in specific indium-mediated asymmetric reactions is not extensively documented in publicly available research.

There is currently a lack of specific research data on the employment of this compound as a chiral auxiliary for the asymmetric indium-mediated synthesis of homopropargylic alcohols from aldehydes.

Detailed studies concerning the application of this compound in asymmetric indium-mediated Barbier-type allylations have not been found in a review of the available scientific literature.

There is no readily available research demonstrating the use of this compound as a chiral auxiliary in asymmetric indium-mediated Barbier-type propargylations.

Role in Enantioselective Reformatsky Reactions

In contrast to its role in indium-mediated reactions, this compound has been successfully utilized in the development of chiral ligands for enantioselective Reformatsky and aza-Reformatsky reactions, leading to the synthesis of valuable chiral β-hydroxy esters and β-lactams.

This compound has been a foundational building block for the synthesis of novel chiral tridentate ligands. These ligands have been effectively applied in the enantioselective Reformatsky reaction, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, such as zinc.

In 2014, researchers reported the synthesis of new chiral tridentate β-amino alcohol ligands by reacting this compound with substituted salicylaldehydes. sigmaaldrich.comrsc.org These ligands were then investigated in the enantioselective Reformatsky reaction between various aldehydes and ethyl iodoacetate. sigmaaldrich.comrsc.org The resulting β-hydroxy esters were obtained with good enantioselectivity. calpaclab.com For instance, the reaction of variously substituted benzaldehydes with ethyl iodoacetate in the presence of a ligand derived from this compound and 2,5-di-tert-butyl salicylaldehyde (B1680747) yielded the desired products with enantiomeric excesses (ee) ranging from 60-63%. calpaclab.com This demonstrates the utility of this chiral auxiliary in creating a stereochemically defined environment around the reactive center.

Table 1: Enantioselective Reformatsky Reaction of Aldehydes with Ethyl Iodoacetate using a Chiral Ligand Derived from this compound

| Aldehyde Substituent | Enantiomeric Excess (ee) |

| Electron-withdrawing groups | 60-63% |

| Electron-donating groups | 60-63% |

Data sourced from a study utilizing a chiral tridentate β-amino alcohol synthesized from (1R, 2S)-2-amino-1,2-diphenylmethanol and 2,5-di-tert-butyl salicylaldehyde. calpaclab.com

The aza-Reformatsky reaction, an analogue of the classical Reformatsky reaction, involves the reaction of an α-halo ester with an imine to produce β-amino esters or their cyclized derivatives, β-lactams. These products are of significant interest due to the prevalence of the β-lactam core in many antibiotic drugs.

A highly efficient chiral ligand derived from a 1,2-amino alcohol has been employed in the enantioselective diethylzinc-mediated aza-Reformatsky reaction of aromatic imines with ethyl dibromofluoroacetate. sigmaaldrich.com This reaction proceeds through acyclic intermediates that cyclize under the reaction conditions to directly afford chiral α-bromo-α-fluoro-β-lactams in moderate to high yields (53-90%) and with high enantioselectivities (85-96% ee). sigmaaldrich.com While the specific derivative of this compound used in this particular study is denoted as (1R,2S)-59, it highlights the potential of this class of chiral auxiliaries in promoting high stereoselectivity in aza-Reformatsky reactions. sigmaaldrich.com

Table 2: Enantioselective Aza-Reformatsky Reaction of Aromatic Imines with Ethyl Dibromofluoroacetate

| Product | Yield | Enantiomeric Excess (ee) |

| Chiral α-bromo-α-fluoro-β-lactams | 53-90% | 85-96% |

Data based on the use of a chiral 1,2-amino alcohol ligand in an enantioselective ZnEt₂-mediated aza-Reformatsky reaction. sigmaaldrich.com

General Principles of Chiral Induction and Diastereoselectivity in this compound Mediated Reactions

The efficacy of this compound as a chiral auxiliary is rooted in its distinct stereochemical architecture, which allows for predictable and high levels of diastereoselectivity in a variety of asymmetric transformations. The fundamental principles governing this stereocontrol are primarily based on the interplay of steric hindrance and chelation, which create a rigid and biased environment in the transition state of the reaction.

When this compound is incorporated into a substrate, typically by forming an amide or an oxazolidinone derivative, it establishes a chiral environment around the reaction center. The two phenyl groups and the specific (1R,2S) configuration of the stereogenic centers are crucial in dictating the facial selectivity of an approaching electrophile or nucleophile.

A key operational principle in many reactions mediated by this auxiliary is the formation of a rigid, chelated intermediate. In reactions involving enolates, such as alkylations and aldol (B89426) reactions, a metal cation (e.g., Li⁺, Na⁺, or Ti⁴⁺) can coordinate to both the carbonyl oxygen of the acyl group and the oxygen of the auxiliary's hydroxyl group. This chelation locks the conformation of the molecule into a predictable, rigid structure.

In this rigid conformation, the bulky phenyl group at the C1 position of the auxiliary typically orients itself to effectively shield one face of the enolate. Consequently, the electrophile is directed to the opposite, less sterically hindered face. This steric blockade is the primary mechanism for chiral induction, leading to the preferential formation of one diastereomer.

For instance, in the alkylation of N-acyl derivatives of this compound, the enolate formed will adopt a conformation where the C1-phenyl group obstructs the si face, forcing the alkylating agent to approach from the re face. The degree of diastereoselectivity achieved is often influenced by the nature of the metal counterion, the solvent, and the steric properties of the electrophile itself.

In cases where strong chelation is not the dominant factor, an "open" or non-chelated transition state model may be operative. In such scenarios, the stereochemical outcome is still governed by minimizing non-bonded steric interactions between the chiral auxiliary, the reactant, and the incoming reagent. The bulky phenyl groups of the auxiliary remain the key determinants of facial bias.

The diastereoselectivity in conjugate addition reactions to α,β-unsaturated systems bearing a this compound-derived auxiliary also relies on these principles. The auxiliary enforces a specific conformation of the Michael acceptor, and through a combination of chelation and steric hindrance, directs the incoming nucleophile to one of the prochiral faces of the β-carbon.

The following table summarizes the diastereomeric excess (d.e.) achieved in selected asymmetric reactions using chiral auxiliaries derived from this compound, illustrating the high level of stereocontrol attainable.

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >95% |

| Aldol Reaction | N-Acetyl oxazolidinone | Isobutyraldehyde | up to 98% |

| Conjugate Addition | N-Cinnamoyl amide | Lithium dibenzylcuprate | >90% |

It is the predictable nature of this stereochemical control, stemming from the well-defined conformational bias imposed by the bulky phenyl groups and the (1R,2S) stereocenters, that makes this compound a valuable and widely utilized chiral auxiliary in asymmetric synthesis.

Applications of 1r,2s 2 Amino 1,2 Diphenylethanol in Catalysis

Ligand Design and Development for Asymmetric Catalysis

The development of effective chiral ligands is a cornerstone of modern asymmetric catalysis. nih.govnih.gov The goal is to create a chiral environment around a metal center that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. nih.govwikipedia.org (1R,2S)-2-Amino-1,2-diphenylethanol is an excellent scaffold for this purpose due to its rigid bicyclic-like structure conferred by the two phenyl groups and the defined stereochemistry of its two stereocenters. researchgate.net

Vanadium(V) Schiff Base Complexes as Oxidation Catalysts for Sulfides and Olefins

This compound can be used to synthesize chiral Schiff base ligands. These ligands, upon complexation with vanadium(V), form active catalysts for the asymmetric oxidation of sulfides and olefins. The amino alcohol is condensed with an aldehyde, such as salicylaldehyde (B1680747) or a derivative, to create a tridentate ligand that coordinates with the vanadium center. researchgate.netnih.gov

These vanadium(V) Schiff base complexes are effective in catalyzing the oxidation of sulfides (e.g., thioanisole) to the corresponding chiral sulfoxides with good yields and enantiomeric excesses, often using aqueous hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net Similarly, they can catalyze the epoxidation of olefins like styrene (B11656) and cyclohexene. researchgate.net The chirality of the resulting sulfoxide (B87167) or epoxide is directly influenced by the stereochemistry of the this compound backbone of the ligand.

Table 1: Representative Catalytic Oxidation using Vanadium(V) Schiff Base Complexes

| Substrate | Product | Oxidant | Catalyst Type | Typical Outcome |

|---|---|---|---|---|

| Phenyl Methyl Sulfide | (R)- or (S)-Phenyl Methyl Sulfoxide | H₂O₂ | V(V)-Schiff Base | Good yield and enantiomeric excess researchgate.net |

Note: This table is illustrative of the types of reactions catalyzed by related Vanadium(V) Schiff base complexes. TBHP = tert-butyl hydroperoxide.

Chiral Oxaborolidines for Enantioselective Alkynylation of Aldehydes

Chiral 1,3,2-oxazaborolidines are powerful catalysts for a variety of enantioselective transformations, particularly carbonyl reductions and additions. nih.govtaylorfrancis.com this compound serves as a precursor for the synthesis of these chiral Lewis acid catalysts. The reaction of the amino alcohol with a boron source, like borane (B79455) or a boronic acid, yields the corresponding oxazaborolidine.

These catalysts have been successfully employed in the enantioselective alkynylation of aldehydes. princeton.edu In this reaction, the oxazaborolidine, derived from this compound, coordinates to the aldehyde, activating it towards nucleophilic attack by an alkyne. The chiral environment created by the catalyst directs the alkyne to one of the enantiotopic faces of the aldehyde, resulting in the formation of a chiral propargylic alcohol with high enantioselectivity. princeton.edu A notable advantage of this system is its ability to proceed under mild conditions without the need for strong bases or transmetallation steps. princeton.edu

Table 2: Enantioselective Alkynylation of Aromatic Aldehydes

| Aldehyde Substrate | Alkyne Source | Catalyst System | Product | Typical Enantioselectivity |

|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | (1R,2S)-amino alcohol derived catalyst + Dimethylzinc | 1,3-Diphenylprop-2-yn-1-ol | Very good enantioselectivities and yields princeton.edu |

Note: This table is based on findings using amino alcohol-derived ligands for the asymmetric alkynylation reaction.

Zirconium Phosphonates in Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. Layered metal phosphonates, particularly those of zirconium, are robust materials that can be functionalized for use as heterogeneous catalysts or catalyst supports. mdpi.comdntb.gov.uaresearchgate.net

The enantiomer of the target compound, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, has been successfully immobilized onto the framework of α-zirconium phosphate (B84403) to create layered zirconium phosphonates. These materials function as effective heterogeneous catalysts. The organic amino alcohol moiety is covalently linked to the inorganic zirconium phosphate layers, creating a chiral environment on the solid support. This approach allows for the transfer of chirality to reactions performed in the heterogeneous phase, combining the benefits of enantioselective catalysis with the practical advantages of solid catalysts. researchgate.net The porous and layered structure of these materials can be tailored to enhance substrate accessibility to the active sites, further improving catalytic performance. mdpi.comresearchgate.net

Other Metal-Chiral Ligand Complexes

The versatility of this compound extends to its use in a variety of other metal-ligand complexes for asymmetric catalysis. mdpi.com Its structural motif is found in ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, a process that yields valuable chiral secondary alcohols. nih.gov Furthermore, it can be used as a chiral auxiliary in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. The fundamental structure of 1,2-diamines and 1,2-amino alcohols is a recurring "privileged" scaffold in asymmetric catalysis, highlighting the importance of this structural class. mdpi.com

Mechanisms of Asymmetric Induction in this compound-Derived Catalytic Systems

The effectiveness of a chiral catalyst is determined by its ability to control the stereochemical outcome of a reaction, a phenomenon known as asymmetric induction. wikipedia.org This control is exerted at the transition state of the rate-determining step, where the catalyst and substrates interact to form a diastereomeric complex. The difference in the free energy (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric excess of the product. nih.gov

Transition State Analysis and Chiral Recognition

In catalytic systems derived from this compound, chiral recognition arises from the specific three-dimensional arrangement of the ligand around the metal center. The two phenyl groups of the ligand create a well-defined chiral pocket, sterically blocking certain approaches of the substrate to the catalytic active site. researchgate.net

For example, in the oxaborolidine-catalyzed alkynylation of an aldehyde, the catalyst forms a coordination complex with the aldehyde. The bulky phenyl groups of the oxazaborolidine ligand dictate how the aldehyde can bind. This pre-organization in the catalyst-substrate complex ensures that the nucleophilic alkyne attacks the carbonyl face from the less sterically hindered direction, leading to the preferential formation of one enantiomer.

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol reveals that the enantiomers self-assemble into distinct left- and right-handed helical columnar structures through hydrogen bonding. researchgate.net This inherent ability to form ordered, chiral supramolecular structures provides insight into how these molecules can impart high levels of order and chiral recognition within a catalyst's transition state assembly, effectively discriminating between the two possible enantiomeric pathways. researchgate.netresearchgate.net This discrimination is the fundamental basis of asymmetric induction. wikipedia.org

Catalyst Efficiency and Selectivity Studies

Enantiomeric Excess (ee) and Diastereomeric Excess (de) Control

Catalysts and chiral auxiliaries based on this compound have demonstrated remarkable success in directing the stereochemical pathway of reactions to favor the formation of one specific stereoisomer. This control is crucial in the synthesis of chiral molecules where biological activity is often dependent on a single enantiomer.

One of the prominent applications is in the asymmetric alkylation of imines. Research has shown that modifying the parent amino alcohol can lead to highly effective catalysts. For instance, N-monosubstituted derivatives of this compound have been used to catalyze the addition of dialkylzinc reagents to N-diphenylphosphinoyl arylimines. This approach has yielded products with excellent enantiomeric selectivities, in some cases reaching up to 98% ee. nih.gov The substitution on the nitrogen atom of the amino alcohol is a critical factor, with N,N-disubstituted and imino alcohol derivatives generally showing lower enantioselectivities in this specific application. nih.gov

Another significant area is the enantioselective reduction of prochiral ketones. An oxazaborolidine catalyst prepared from this compound and borane has proven to be exceptionally effective. In the reduction of acetophenone (B1666503), this catalyst system has achieved an enantiomeric excess greater than 99%. nih.gov Similarly, for the reduction of ω-bromo acetophenone, a high enantioselectivity of over 96% ee was observed. nih.gov

In reactions that can produce diastereomers, ligands derived from this compound also exhibit strong control. For example, the catalytic hydrogenation of specific benzoin (B196080) oxime isomers using a palladium on charcoal catalyst system results in the formation of erythro-configured amino alcohols with a diastereomeric excess of approximately 80%. nih.gov This demonstrates the ligand's ability to influence the formation of a specific diastereomer.

The table below summarizes the performance of catalysts derived from this compound in various asymmetric reactions, highlighting the high levels of stereochemical control achieved.

Table 1: Performance of this compound Derived Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst System | Substrate Example | Stereoselectivity |

|---|---|---|---|

| Asymmetric Alkylation | N-monosubstituted this compound derivative / Dialkylzinc | N-diphenylphosphinoyl arylimine | Up to 98% ee nih.gov |

| Enantioselective Ketone Reduction | Oxazaborolidine from this compound and borane | Acetophenone | >99% ee nih.gov |

| Enantioselective Ketone Reduction | Oxazaborolidine from this compound and borane | ω-Bromo acetophenone | >96% ee nih.gov |

| Diastereoselective Hydrogenation | Pd/C with this compound as chiral influence | Benzoin oxime isomer | ~80% de (erythro) nih.gov |

Optimization of Reaction Conditions for Catalytic Performance

The efficiency and selectivity of a catalytic system are not solely dependent on the catalyst itself but are also profoundly influenced by the reaction conditions. mdpi.com Parameters such as temperature, solvent, and the concentration and nature of reagents play a critical role in the catalytic cycle. Consequently, the optimization of these conditions is a key aspect of developing effective asymmetric syntheses using this compound-based catalysts.

The choice of solvent can have a significant impact on catalytic performance. In the asymmetric transfer hydrogenation of ketones, for example, the solubility of the catalyst and substrate can be a limiting factor. For certain challenging substrates like aminoaryl ketones, using a mixture of solvents such as methanol (B129727) and water (1:1) has been shown to improve results, leading to complete reduction and high enantioselectivity where purely aqueous conditions were less effective. mdpi.com

Temperature is another crucial variable that can affect the stereochemical outcome. In the oxazaborolidine-catalyzed asymmetric reduction of ketones, studies have shown that there is an optimal temperature range for achieving the highest enantioselectivity. It has been observed that the highest ee values are often obtained at temperatures between 20 and 30°C. nih.gov This is due to a balance between the rates of the desired catalytic reaction and the non-catalyzed background reaction, both of which increase with temperature but at different rates.

The structure of the catalyst, specifically modifications to the this compound backbone, is a central theme in optimization. As mentioned previously, in the asymmetric alkylation of imines with diethylzinc, modifying the amino group of the chiral ligand is a key strategy. Experimental studies have systematically shown that N-monosubstituted amino alcohol ligands lead to significantly higher enantioselectivities compared to their N,N-disubstituted counterparts. nih.gov This highlights how subtle changes to the ligand structure can fine-tune the chiral environment and enhance catalytic performance.

The following table provides examples of how optimizing reaction conditions can improve the outcome of reactions catalyzed by systems involving this compound derivatives.

Table 2: Optimization of Reaction Conditions for Catalytic Performance

| Reaction Type | Parameter Optimized | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Temperature | 20-30°C | Highest enantioselectivity achieved for oxazaborolidine-catalyzed reductions. | nih.gov |

| Asymmetric Transfer Hydrogenation | Solvent | Methanol/Water (1:1) | Improved conversion and enantioselectivity for amino-substituted ketones compared to purely aqueous conditions. | mdpi.com |

| Asymmetric Alkylation of Imines | Ligand Substitution | N-monosubstitution vs. N,N-disubstitution | N-monosubstituted ligands provided higher enantiomeric excess (up to 98% ee). | nih.gov |

Biochemical and Biological Research Applications of 1r,2s 2 Amino 1,2 Diphenylethanol

Use as a Biochemical Reagent for Life Science Research

(1R,2S)-2-Amino-1,2-diphenylethanol is widely recognized and utilized as a specialized biochemical reagent in life science and chemical research. medchemexpress.comsigmaaldrich.comalkalisci.com Its primary application stems from its nature as a chiral building block. medchemexpress.com In the synthesis of complex molecules, particularly pharmaceuticals, achieving the correct three-dimensional structure (stereochemistry) is often crucial for efficacy and safety. This compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. scbt.com

Numerous chemical and laboratory suppliers offer this compound for research purposes, highlighting its role in the development of enantiomerically pure compounds. acs.orgthermofisher.comcalpaclab.com Its applications extend to asymmetric catalysis, where it can be used to create ligands for metal catalysts, thereby enabling reactions that produce a specific enantiomer of a target molecule. medchemexpress.com This selectivity is highly valued in the production of fine chemicals and active pharmaceutical ingredients (APIs). medchemexpress.com

Studies on Enzyme Mechanisms and Interactions

The specific stereochemical structure of this compound and its enantiomer, (1S,2R)-2-Amino-1,2-diphenylethanol, makes them valuable tools for investigating enzyme mechanisms and interactions. Research has shown that these compounds can serve as precursors or components in the development of enzyme inhibitors and catalysts.

For instance, the (1S,2R)-(+)-enantiomer is used to prepare vanadium(V) Schiff base complexes. sigmaaldrich.com These complexes function as catalysts in the oxidation of sulfides and olefins, demonstrating how the amino alcohol can be integrated into a larger, catalytically active structure. sigmaaldrich.com Furthermore, it can be immobilized on the frame of α-zirconium phosphate (B84403) to create layered zirconium phosphonates, which are employed in heterogeneous catalysis. sigmaaldrich.com

More directly, research has identified the related compound (1S,2R)-(+)-2-Amino-1,2-diphenylethanol as a potent and selective inhibitor of Histone deacetylase-3 (HDAC3). HDACs are a class of enzymes that play a crucial role in gene expression by modifying chromatin structure. The ability of a specific stereoisomer to selectively inhibit an enzyme like HDAC3 underscores the importance of chirality in molecular recognition at the active sites of enzymes.

Role as an NMDA Receptor Antagonist and its Neurological Implications

This compound is a derivative of 1,2-diphenethylamine and belongs to the chemical class of phenylethanolamines. scbt.com This class of compounds is noted for its affinity for the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system. scbt.com Research on related phenylethanolamines, such as ifenprodil, has shown them to be NMDA receptor antagonists with neuroprotective properties. mdpi.com

These antagonists are thought to work through a unique mechanism that enhances the natural inhibition of the NMDA receptor by protons (H+ ions). mdpi.com During pathological conditions like ischemia or epilepsy, the local brain environment becomes more acidic (higher proton concentration). By making the receptor more sensitive to this proton-mediated inhibition, these compounds can selectively reduce excessive NMDA receptor activity under pathological conditions while having less effect at normal physiological pH. mdpi.com

Studies on various derivatives of 1,2-diphenylethylamine (B1359920) have been conducted to probe the pharmacophore of the NMDA receptor channel. synquestlabs.com These investigations test the binding affinity of different stereoisomers to the MK-801 binding site within the NMDA receptor channel, helping to elucidate the structural requirements for antagonism. synquestlabs.com

Modulation of Synaptic Transmission and Plasticity

NMDA receptors are fundamental to the processes of synaptic transmission and synaptic plasticity, which are the cellular mechanisms underlying learning and memory. nih.govtmc.edu Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process known as long-term potentiation (LTP) or long-term depression (LTD), respectively. tmc.edu

The activation of NMDA receptors, which allows calcium ions to flow into the neuron, is a critical trigger for the induction of LTP. frontiersin.org As a compound with antagonist activity at the NMDA receptor, this compound is expected to modulate these processes. By blocking or reducing NMDA receptor-mediated calcium influx, it would likely inhibit the induction of LTP. nih.gov This modulation of synaptic strength is a key area of neurological research, and compounds that can selectively influence NMDA receptors are valuable tools for studying the complex signaling cascades involved in learning and memory. nih.govfrontiersin.org

Potential in Cell Labeling for Differentiation and Migration Studies

Based on a comprehensive review of available scientific literature, there are no documented studies on the use of this compound for the specific applications of cell labeling for differentiation or migration studies. While a wide array of chemical tools, including fluorescent dyes, small molecule inhibitors, and photoactivated compounds, are used to study these complex cellular processes, this compound has not been reported in this context. researchgate.netnih.govnih.govresearchgate.net Research into directed cell differentiation and migration currently employs other classes of small molecules to influence signaling pathways or act as markers. nih.govnih.gov

Influence of Chirality on Pharmacokinetic Properties

Chirality, the "handedness" of a molecule, is a critical factor that can profoundly influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.comijirset.com For chiral compounds like this compound, the two enantiomers can interact differently with the chiral environment of the body, such as enzymes and plasma proteins. nih.gov

These stereoselective interactions can lead to significant differences in the pharmacokinetic profiles of the individual enantiomers. nih.gov For example, one enantiomer might be metabolized more rapidly by a specific enzyme, leading to a shorter half-life, or it might bind more or less tightly to plasma proteins, affecting its distribution throughout the body. nih.gov

Table 1: General Principles of Chirality's Influence on Pharmacokinetics

| Pharmacokinetic Parameter | Potential Influence of Chirality |

|---|---|

| Absorption | May differ due to stereospecific active transport mechanisms. |

| Distribution | Enantiomers can exhibit different binding affinities to plasma proteins (e.g., albumin) and tissue receptors, affecting their volume of distribution. nih.gov |

| Metabolism | Enzymes, particularly the Cytochrome P450 family, are chiral and can metabolize enantiomers at different rates, leading to different clearance rates and potential drug interactions. mdpi.comnih.gov |

| Excretion | Renal clearance can be affected by differences in protein binding (affecting glomerular filtration) and stereoselective active tubular secretion. nih.gov |

| Pharmacodynamics | The binding affinity and activity at the target receptor (e.g., NMDA receptor) can be highly stereospecific, with one enantiomer (eutomer) being significantly more potent than the other (distomer). acs.orgijirset.com |

Advanced Research Topics and Future Directions

Development of Novel Materials Utilizing (1R,2S)-2-Amino-1,2-diphenylethanol

The versatility of this compound extends to the field of materials science, where it serves as a crucial component in the creation of advanced materials with specific properties. chemimpex.com Its applications include the development of specialized polymers and coatings that require defined mechanical and thermal characteristics. chemimpex.com

Furthermore, this compound is instrumental in the preparation of chiral selectors for high-performance liquid chromatography (HPLC). These selectors, when immobilized on a support like aminated silica (B1680970) gel, create chiral stationary phases capable of separating enantiomers. Another application lies in its immobilization on the frame of α-zirconium phosphate (B84403) to produce layered zirconium phosphonates, which have shown utility in heterogeneous catalysis.

Computational Studies and Molecular Modeling of this compound Interactions and Reactivity

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chiral molecules. In the context of this compound, theoretical studies have provided deep insights into its role in asymmetric synthesis.

For instance, comprehensive experimental and theoretical studies have been conducted on the use of this amino alcohol in the highly enantioselective addition of dialkylzinc reagents to N-diphenylphosphinoyl arylimines. chemicalbook.com Computational methods, such as the Hartree-Fock (HF) method and Density Functional Theory (DFT), have been employed to calculate the geometries and relative energies of transition state structures. chemicalbook.com These calculations help to elucidate the mechanism of enantioselectivity and guide the design of more efficient catalytic systems.

Below is a table summarizing calculated energies for transition structures in a model reaction involving a derivative of this compound.

| Transition State | Product Configuration | Relative Energy (kcal/mol) |

| TS1 | S | 0.0 |

| TS2 | R | 2.86 |

| TS3 | R | 4.08 |

| TS4 | R | 4.46 |

Data from a study on the fine modification of (1R,2S)-1,2-Diphenyl-2-aminoethanol for highly enantioselective dialkylzinc addition. chemicalbook.com

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and use of chiral compounds like this compound.

One of the key tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. This compound is widely employed as a ligand in asymmetric catalysis, which is a fundamentally green technology. chemimpex.com By using small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product, these processes offer significant advantages over stoichiometric chiral reagents in terms of atom economy and waste reduction.

Furthermore, research into biocatalysis, another cornerstone of green chemistry, presents promising avenues. The use of enzymes, such as transaminases, for the synthesis of chiral amines is a growing field. semanticscholar.org While specific examples for the large-scale biocatalytic production of this compound are still emerging, the development of enzymatic routes for its synthesis would represent a significant advancement in green chemistry.

Emerging Applications in Niche Chemical Syntheses

Beyond its more established roles, this compound continues to find new applications in a variety of specialized chemical syntheses. Its utility as a chiral auxiliary and ligand allows for the development of novel synthetic methodologies.

Some of the emerging applications include:

Preparation of Homopropargylic Alcohols: It serves as a chiral auxiliary in the synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes.

Synthesis of Vanadium(V) Schiff Base Complexes: This amino alcohol is used to prepare chiral vanadium(V) Schiff base complexes, which act as catalysts in the oxidation of sulfides and olefins.

Palladium(II)-Assisted Tandem Reactions: It functions as a chiral auxiliary in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. strem.comfishersci.com

These niche applications highlight the ongoing exploration of the synthetic potential of this compound in creating complex and valuable molecules.

常见问题

Q. What are the key methodologies for synthesizing (1R,2S)-2-amino-1,2-diphenylethanol with high enantiomeric excess (ee)?

Answer:

- Palladium-Catalyzed Asymmetric Arylation : A gram-scale synthesis using Pd catalysis achieves >92% yield and >99% ee. Substrate 1a reacts with phenylboronic acid under optimized conditions (e.g., solvent: DMF/MeOH, 60°C), demonstrating scalability without compromising enantioselectivity .

- Stereodivergent Synthesis : Adjusting reaction conditions (e.g., MgBr₂·Et₂O vs. Amberlyst 15) enables access to both (1R,2S) and (1R,2R) isomers with ≥95% ee (Scheme 14) .

- Microwave-Assisted Ligand Preparation : Rapid synthesis of chiral Schiff base ligands from this compound and o-vanillin in methanol (30 min, 80°C) yields Fe(III) complexes for catalytic applications .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Scale | Key Conditions | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Arylation | 92 | >99 | Gram-scale | DMF/MeOH, 60°C | |

| Stereodivergent Routes | 85–95 | 95–99 | Milligram | MgBr₂·Et₂O/Amberlyst 15 | |

| Microwave Ligand Prep | Quantitative | N/A | Milligram | Microwave, 80°C |

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Hazard Classification : Classified as Harmful if swallowed (H302). Use PPE (gloves, goggles) and avoid ingestion/inhalation .

- Storage : Store in airtight containers at 2–8°C. Opened samples require labeling with date, remaining quantity, and storage history to prevent degradation .

- First Aid : For skin contact, rinse with water for ≥15 min. If ingested, seek medical attention and provide SDS to physicians .

Q. What role does solvent selection play in stereoselective resolution using this compound?

Answer: Solvents control diastereomeric salt formation via hydrogen-bond networks:

- 1-PrOH/1-BuOH : Favors columnar hydrogen-bond networks in salts with mandelic acid, enabling enantioseparation .

- 1,4-Dioxane : Induces sheetlike structures, reversing stereoselectivity. Solvent size and hydrogen-bonding capacity dictate crystal packing .

Advanced Research Questions

Q. What molecular interactions govern chiral discrimination when using this compound as a resolving agent?

Answer:

- Hydrogen-Bond Networks : Diastereomeric salts form columnar networks stabilized by water inclusion in "less-soluble" salts. Absence of water in "more-soluble" salts reduces stability, enhancing resolution efficiency .

- Substituent Effects : Electron-withdrawing groups on 2-arylalkanoic acids improve discrimination by altering π-π stacking and hydrogen-bond donor capacity .

Q. Table 2: Resolution Efficiency of 2-Arylalkanoic Acids

| Acid Substituent | Resolution Efficiency (%) | Key Interaction |

|---|---|---|

| -NO₂ (para) | 85 | Strong H-bonding + π-stacking |

| -OCH₃ (meta) | 45 | Weak H-bonding |

Q. How do solvent-induced hydrogen-bonding networks influence diastereomeric salt formation?

Answer:

- 1,4-Dioxane Incorporation : Forms pseudopolymorphic salts with this compound, altering crystal lattice energy. IR and XRD confirm solvent inclusion, which modulates solubility differences by 3–5× .

- Thermodynamic Stability : Less-soluble salts with 1-PrOH exhibit ΔG ≈ −15 kJ/mol due to reinforced hydrogen bonds, while 1,4-dioxane salts show ΔG ≈ −8 kJ/mol .

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

Answer:

- Chiral Inductor : In Pd-catalyzed arylations, the amino alcohol directs face-selective coordination of α-ketones, achieving >99% ee via steric and electronic modulation .

- Ligand Design : Derivatives act as NHC precursors in Ru-catalyzed reactions, with ee values >98% in cross-couplings (e.g., Suzuki-Miyaura) .

Q. How can researchers optimize gram-scale synthesis while maintaining enantioselectivity?

Answer:

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% without yield/ee loss by optimizing boronic acid equivalents (3.0 equiv) and reaction time (12 h) .

- Workup Strategies : Use Amberlyst 15 for protonation instead of aqueous acids to prevent racemization during product isolation .

Q. What emerging applications exist in materials science and supramolecular chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。